2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide
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Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with N,N-diisopropylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid buffer, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol-containing compounds, and substituted thiadiazole derivatives. These products can have varied biological and chemical properties, making them useful in different applications .
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, thereby reducing infection .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A parent compound with similar structural features but different functional groups.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: A derivative with aryl groups instead of diisopropyl groups.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diisopropyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C10H18N4OS2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4OS2/c1-6(2)14(7(3)4)8(15)5-16-10-13-12-9(11)17-10/h6-7H,5H2,1-4H3,(H2,11,12) |
InChI Key |
FCAVBJNSSDCJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N |
Origin of Product |
United States |
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